molecular formula C7H11ClN2O2S B1395467 1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride CAS No. 1340300-24-4

1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride

Cat. No.: B1395467
CAS No.: 1340300-24-4
M. Wt: 222.69 g/mol
InChI Key: VVBVSGJCTVHRGF-UHFFFAOYSA-N
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Description

1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride typically involves the reaction of 1-methyl-2-(propan-2-yl)-1H-imidazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process can be summarized as follows:

    Starting Material: 1-methyl-2-(propan-2-yl)-1H-imidazole

    Reagent: Chlorosulfonic acid (ClSO3H)

    Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions. The mixture is stirred until the reaction is complete, and the product is then isolated and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride or a sulfonyl group.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles, such as amines or alcohols, to form covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.

    1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.

    1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonate ester: Contains a sulfonate ester group instead of a sulfonyl chloride group.

Uniqueness

1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride is unique due to its high reactivity and versatility in chemical synthesis. The presence of the sulfonyl chloride group allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of various compounds.

Properties

IUPAC Name

1-methyl-2-propan-2-ylimidazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O2S/c1-5(2)7-9-6(4-10(7)3)13(8,11)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBVSGJCTVHRGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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